![molecular formula C11H8Cl2N2O B1351029 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 288252-38-0](/img/structure/B1351029.png)
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CPMPC) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 92-93°C and is insoluble in water. CPMPC is a highly reactive compound and is used as a reagent in organic synthesis. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the utility of this compound in synthesizing complex molecules. For instance, it has been used in the preparation of compounds with potential for various applications through reactions with different organic intermediates. Studies have shown that the crystal packing of these synthesized compounds is influenced by intermolecular interactions, which are crucial for understanding their stability and reactivity (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009; Zheng Jing, 2012). This highlights the compound's role in facilitating the design and synthesis of new materials with specific properties.
Medicinal Chemistry and Biological Applications
While direct studies on the biological applications of "1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" are not explicitly mentioned, related research has focused on the synthesis of novel pyrazole derivatives. These derivatives have been evaluated for their potential antimicrobial and anticancer activities, indicating the broader relevance of pyrazole compounds in medicinal chemistry (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016). Such studies underscore the importance of foundational compounds like "1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" in the development of new therapeutic agents.
Material Science and Electrochemical Studies
Further research into compounds synthesized using "1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" has explored their applications in material science and electrochemistry. These studies involve the characterization of compounds and their complexes, which can have implications for developing new materials with specific electrochemical properties (K. Nakum & R. Jadeja, 2018). Such research is vital for advancing technologies in energy storage, sensors, and electronics.
Mechanism of Action
Target of Action
The compound 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, also known as 1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
The compound likely affects the biochemical pathways of the Leishmania and Plasmodium organisms, leading to their death and thus exhibiting its antileishmanial and antimalarial effects . .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, some target compounds elicited better inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHQFYKJPXTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379826 | |
Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
288252-38-0 | |
Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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